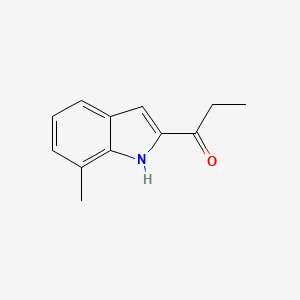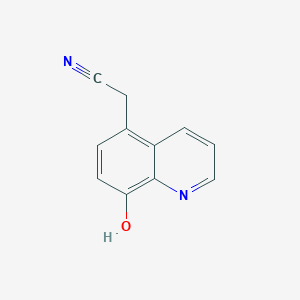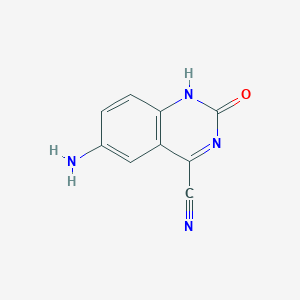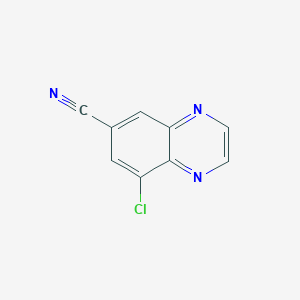
1-(1-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)ethanone is a chemical compound with a unique structure that includes a quinoline ring systemIts molecular formula is C12H15NO, and it is known for its reactivity and potential biological activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of N-methyl derivatives with trimethyl orthoformate and urea, followed by condensation with acetonitrile derivatives in the presence of potassium hydroxide (KOH) .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of automated reactors and continuous flow systems may enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions: 1-(1-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may involve reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of quinoline-5-carboxylic acid derivatives.
Reduction: Formation of 1-(1-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
1-(1-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its neuroprotective effects and potential use in treating neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(1-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)ethanone involves its interaction with various molecular targets. It has been shown to inhibit monoamine oxidase (MAO) enzymes, which play a role in the metabolism of neurotransmitters. This inhibition leads to increased levels of neurotransmitters in the brain, contributing to its neuroprotective and antidepressant-like effects . Additionally, the compound may act as a free radical scavenger, providing antioxidant benefits.
相似化合物的比较
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective and antidepressant-like activities.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Used in chemoproteomic studies and ligand discovery.
Uniqueness: 1-(1-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)ethanone stands out due to its specific structure, which allows it to interact with a unique set of molecular targets
属性
分子式 |
C12H15NO |
|---|---|
分子量 |
189.25 g/mol |
IUPAC 名称 |
1-(1-methyl-3,4-dihydro-2H-quinolin-5-yl)ethanone |
InChI |
InChI=1S/C12H15NO/c1-9(14)10-5-3-7-12-11(10)6-4-8-13(12)2/h3,5,7H,4,6,8H2,1-2H3 |
InChI 键 |
HRJUTQTURSYTSE-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C2CCCN(C2=CC=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![5-Methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B11908298.png)

